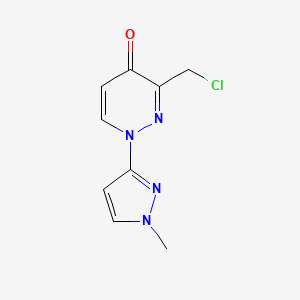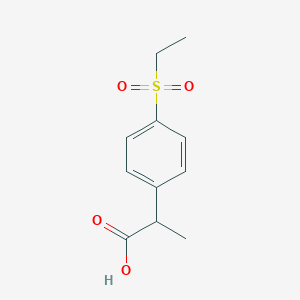
2-(4-Ethylsulfonylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylsulfonylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O4S It is a derivative of propanoic acid, featuring an ethylsulfonyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylsulfonylphenyl)propanoic acid typically involves the sulfonation of 4-ethylphenylpropanoic acid. One common method is the reaction of 4-ethylphenylpropanoic acid with sulfur trioxide or chlorosulfonic acid, followed by hydrolysis to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or chloroform to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethylsulfonylphenyl)propanoic acid undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-(4-Ethylsulfonylphenyl)propanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-Ethylsulfonylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target proteins. This modulation can lead to various biological effects, including anti-inflammatory and analgesic actions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: A well-known propanoic acid derivative with anti-inflammatory properties.
Naproxen: Another propanoic acid derivative used as an analgesic and anti-inflammatory agent.
Ketoprofen: Known for its anti-inflammatory and analgesic effects.
Uniqueness
2-(4-Ethylsulfonylphenyl)propanoic acid is unique due to the presence of the ethylsulfonyl group, which can enhance its solubility and interaction with biological targets compared to other propanoic acid derivatives. This structural feature may provide distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C11H14O4S |
|---|---|
Poids moléculaire |
242.29 g/mol |
Nom IUPAC |
2-(4-ethylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O4S/c1-3-16(14,15)10-6-4-9(5-7-10)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) |
Clé InChI |
GZRIEMULZDAUME-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CC=C(C=C1)C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13877588.png)
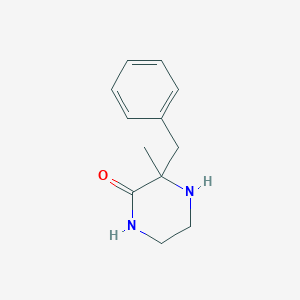

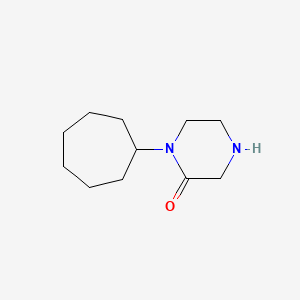
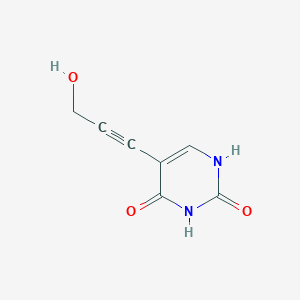
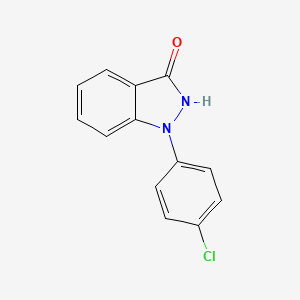


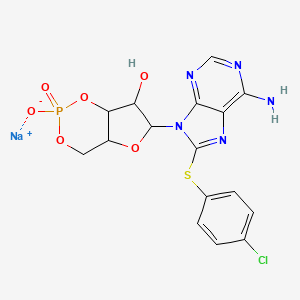

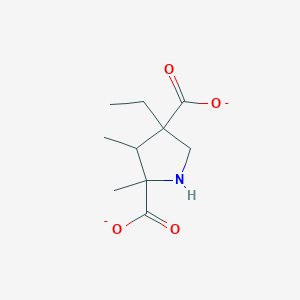
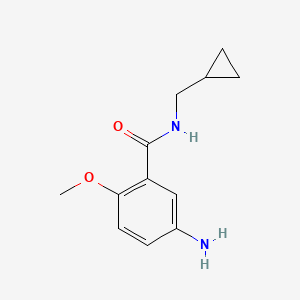
![4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine](/img/structure/B13877636.png)
